1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbohydrazide
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Overview
Description
OSM-S-266 is a compound that belongs to the aminothienopyrimidine series, which has been studied for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-266 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-266 involves the construction of the aminothienopyrimidine scaffold. The process typically starts with the synthesis of the thiophene starting material, followed by the formation of the thienopyrimidine core.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
OSM-S-266 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the aminothienopyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in the reactions involving OSM-S-266 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aminothienopyrimidine scaffold .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: OSM-S-266 has shown activity against Plasmodium falciparum, making it a promising candidate for antimalarial drug development.
Medicine: The compound’s potential as an antimalarial agent has significant implications for treating malaria, particularly in regions where resistance to current treatments is prevalent.
Mechanism of Action
The mechanism of action of OSM-S-266 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-266 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby inhibiting its activity and disrupting protein synthesis. This leads to the activation of the amino acid starvation response in the parasite, ultimately resulting in its death .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series with similar antimalarial activity.
TCMDC-132385: A structurally related compound with mild activity against Plasmodium falciparum.
Uniqueness
OSM-S-266 is unique due to its specific mechanism of action, targeting Plasmodium falciparum asparagine tRNA synthetase. This distinguishes it from other antimalarial compounds that may target different pathways or enzymes. Additionally, the open-source nature of its development allows for collaborative research and rapid optimization of its properties .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-8-7-12(13(18)16-15)9(2)17(8)11-5-3-10(14)4-6-11/h3-7H,15H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYACYFAJSKXRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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